![molecular formula C6H4FN3 B2908482 6-Fluoropyrazolo[1,5-A]pyrimidine CAS No. 1036762-34-1](/img/structure/B2908482.png)
6-Fluoropyrazolo[1,5-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in various fields, including materials science and medicinal chemistry . The incorporation of a fluorine atom at the 6th position enhances the compound’s chemical stability and reactivity, making it a valuable molecule for scientific research and industrial applications .
準備方法
The synthesis of 6-Fluoropyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine ring, enabling the creation of a wide range of derivatives . Industrial production methods often employ greener synthetic methodologies that are simpler and more efficient compared to traditional methods .
化学反応の分析
6-Fluoropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-A]pyrimidines .
科学的研究の応用
6-Fluoropyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism by which 6-Fluoropyrazolo[1,5-A]pyrimidine exerts its effects is primarily related to its ability to interact with specific molecular targets and pathways. The incorporation of the fluorine atom enhances the compound’s electron-withdrawing properties, which can influence its binding affinity and selectivity for certain biological targets . Additionally, the compound’s photophysical properties are governed by intramolecular charge transfer (ICT) processes, which are modulated by the presence of electron-donating or electron-withdrawing groups on the pyrazolo[1,5-A]pyrimidine ring .
類似化合物との比較
6-Fluoropyrazolo[1,5-A]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-A]pyrimidine family, such as:
4-Pyrazolopyrimidine: Known for its use in medicinal chemistry as a kinase inhibitor.
2,4-Dichloropyrazolo[1,5-A]pyrimidine: Exhibits strong photophysical properties and is used in materials science.
4-Methoxyphenylpyrazolo[1,5-A]pyrimidine: Used as a fluorescent probe in biological studies.
The uniqueness of this compound lies in its enhanced chemical stability and reactivity due to the presence of the fluorine atom, which distinguishes it from other derivatives in the same family .
特性
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAALDAUFFOUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-34-1 |
Source


|
| Record name | 6-fluoropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-Nitrophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2908402.png)

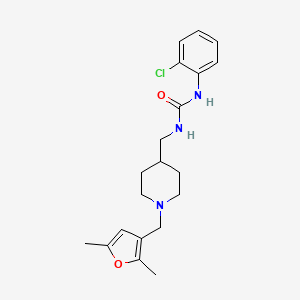
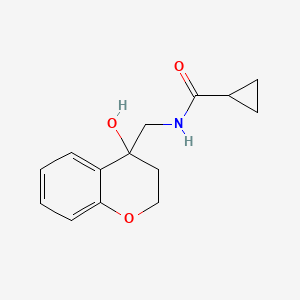
![N-(2-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2908408.png)
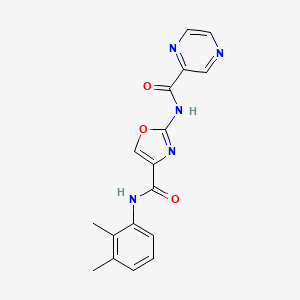
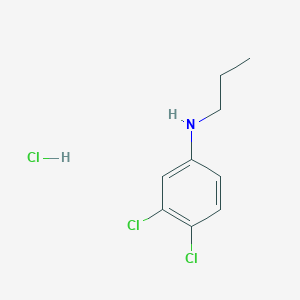

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2908415.png)
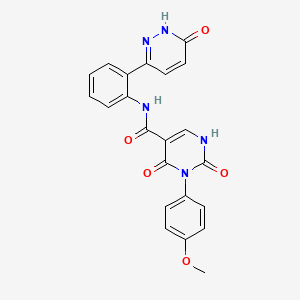
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)


